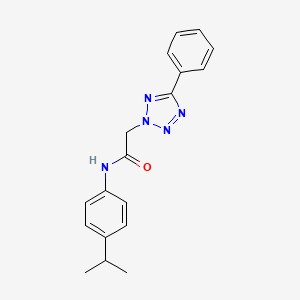![molecular formula C14H24N6O2 B5570880 4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules involving triazole and piperazine units often employs multi-step reactions that start from simple precursors. A novel method described by Beduerftig et al. (2001) outlines a three-step synthesis starting from (S)-serine to produce 4-substituted-(1-benzylpiperazin-2-yl)methanols, which could be considered a related approach to synthesizing similar structures (Beduerftig, Weigl, & Wünsch, 2001). Additionally, Koroleva et al. (2012) demonstrate an efficient synthesis of a benzyl derivative of heterocyclic amines, providing a pathway that might be adapted for the targeted compound (Koroleva et al., 2012).
Molecular Structure Analysis
The structural analysis of compounds containing triazole and piperazine motifs is crucial for understanding their potential chemical behavior and applications. Hwang et al. (2006) describe the molecular structure of a closely related triazolo[3,4-f][1,2,4]triazin compound, elucidating its crystalline form and intermolecular hydrogen bonding patterns (Hwang, Tu, Wang, & Lee, 2006). Similarly, the structure of a 4-amino-3-butyl-1,2,4-triazole derivative discussed by Belcher and Squattrito (2006) provides insights into the hydrogen-bonded dimers and their arrangements in the crystal lattice (Belcher & Squattrito, 2006).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be diverse, depending on the functional groups present. El-Shaieb, Mohamed, and Abdel-latif (2019) explored the reactivity of a 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with various carbonyl compounds, leading to the synthesis of novel derivatives (El-Shaieb, Mohamed, & Abdel-latif, 2019). This demonstrates the potential for functionalization and modification of the core structure to yield compounds with varied chemical properties.
Physical Properties Analysis
The physical properties of compounds containing triazole and piperazine units, such as solubility, melting points, and crystallinity, are essential for their practical application. Analysis of intermolecular interactions, as conducted by Panini et al. (2014), offers valuable information on how these properties might be influenced by the specific arrangement of atoms and the presence of various functional groups (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, is crucial. The work of Foks et al. (2004) on the synthesis and tuberculostatic activity of some derivatives provides insight into how functional group modifications can impact the chemical behavior and biological activity of these molecules (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on the synthesis and analysis of compounds with similar structures, exploring their potential in binding to serotonin receptors and as precursors in the synthesis of pharmaceuticals. For instance, the synthesis of substituted 1,3,5-triazinylpiperazines to evaluate their role as ligands for the human serotonin 5-HT6 receptor highlights the structural analysis and potential application of similar compounds in medicinal chemistry (Łażewska et al., 2019). Furthermore, the development of novel synthesis methods for 4-substituted-(1-benzylpiperazin-2-yl)methanols from proteinogenic amino acids underlines the importance of structural variations in pharmaceutical applications (Beduerftig, Weigl, & Wünsch, 2001).
Mécanisme D'action
Orientations Futures
The compound could potentially be studied for its biological activity, given the presence of the 1,2,3-triazole and piperazin-2-one rings, which are found in many biologically active compounds . Further studies could also explore the chemical reactivity of the compound and develop new synthetic methods for its preparation.
Propriétés
IUPAC Name |
4-[1-(2-aminoethyl)triazole-4-carbonyl]-3-butyl-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-3-4-5-12-14(22)18(2)8-9-20(12)13(21)11-10-19(7-6-15)17-16-11/h10,12H,3-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDRVOWJQLDZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1C(=O)C2=CN(N=N2)CCN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)


![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)